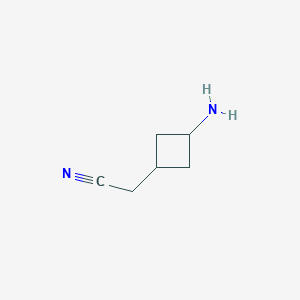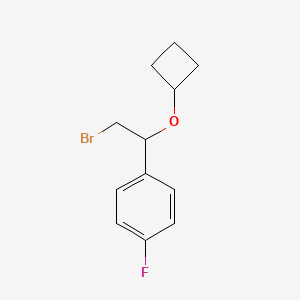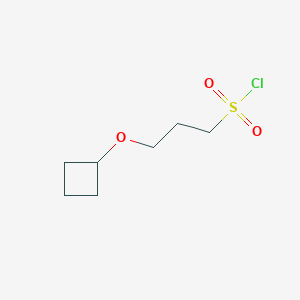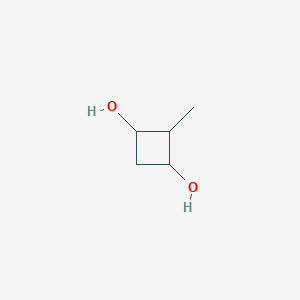
2-methylcyclobutane-1,3-diol,Mixtureofdiastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methylcyclobutane-1,3-diol, a mixture of diastereomers, is a chemical compound that has garnered attention in various fields of research and industry due to its unique structural properties and potential biological activity. This compound consists of a cyclobutane ring substituted with a methyl group and two hydroxyl groups at the 1 and 3 positions, resulting in multiple stereoisomers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylcyclobutane-1,3-diol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reduction of 2-methylcyclobutanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 2-methylcyclobutane-1,3-diol may involve more scalable processes, such as catalytic hydrogenation of 2-methylcyclobutanone in the presence of a suitable catalyst like palladium on carbon (Pd/C). This method ensures high yield and purity of the desired diol.
Analyse Chemischer Reaktionen
Types of Reactions
2-methylcyclobutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form cyclobutane derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: SOCl2, PBr3, and other halogenating agents.
Major Products Formed
Oxidation: Formation of 2-methylcyclobutanone or 2-methylcyclobutanecarboxylic acid.
Reduction: Formation of cyclobutane derivatives with fewer hydroxyl groups.
Substitution: Formation of halogenated cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
2-methylcyclobutane-1,3-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Wirkmechanismus
The mechanism of action of 2-methylcyclobutane-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound’s unique cyclobutane ring structure may enable it to interact with enzymes and receptors in a specific manner, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methylcyclobutanone: A precursor in the synthesis of 2-methylcyclobutane-1,3-diol.
Cyclobutane-1,3-diol: Lacks the methyl group, resulting in different chemical and biological properties.
2-methylcyclobutanecarboxylic acid: An oxidation product of 2-methylcyclobutane-1,3-diol.
Uniqueness
2-methylcyclobutane-1,3-diol is unique due to its combination of a cyclobutane ring with two hydroxyl groups and a methyl group, resulting in multiple stereoisomers. This structural diversity allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C5H10O2 |
|---|---|
Molekulargewicht |
102.13 g/mol |
IUPAC-Name |
2-methylcyclobutane-1,3-diol |
InChI |
InChI=1S/C5H10O2/c1-3-4(6)2-5(3)7/h3-7H,2H2,1H3 |
InChI-Schlüssel |
WURCECLRQBMYHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CC1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


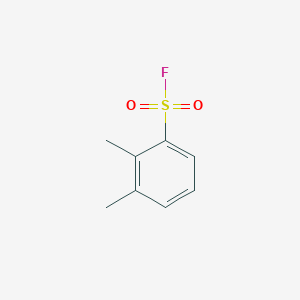
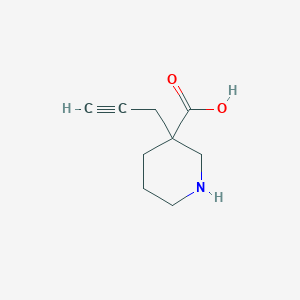
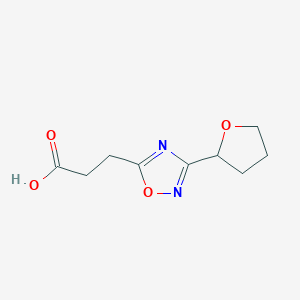
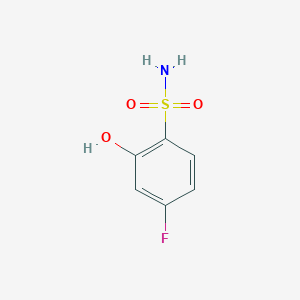
![1-propyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B13520616.png)
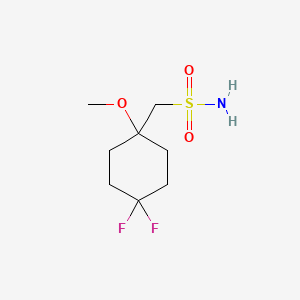
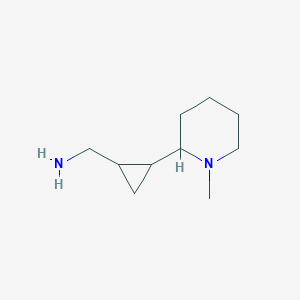
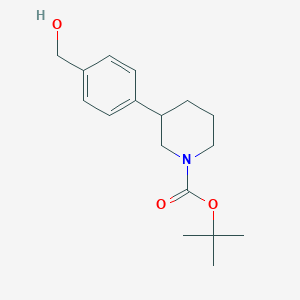
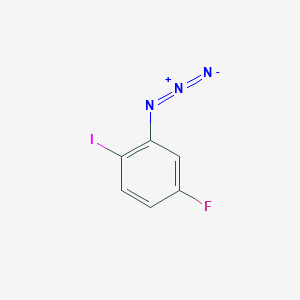
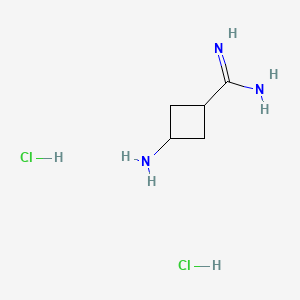
![1-[1-(5-methoxy-2,3-dihydro-1H-indene-1-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride](/img/structure/B13520670.png)
